molecular formula C19H16N2O2S B2862668 N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 324538-51-4

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2862668
CAS No.: 324538-51-4
M. Wt: 336.41
InChI Key: FSFSYVWOWFJRDI-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of arylamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, biotechnology, and agriculture. The structure of this compound includes a thiazole ring, a biphenyl group, and an amide linkage, which contribute to its unique chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

The N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide compound has been found to interact with several enzymes and proteins. For instance, it has shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism . The nature of these interactions is likely due to the compound’s structure and functional groups, which allow it to bind to the active sites of these enzymes and inhibit their activity.

Cellular Effects

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has been found to have various effects on cellular processes. It has shown significant antibacterial and antifungal activities, suggesting that it can influence cell function by disrupting the growth and proliferation of these organisms

Molecular Mechanism

Its inhibitory activity against α-glucosidase suggests that it may bind to this enzyme and prevent it from breaking down carbohydrates into simpler sugars . This could lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Preliminary studies suggest that the compound has good stability and does not degrade quickly . Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be reported.

Metabolic Pathways

Given its inhibitory activity against α-glucosidase, it may play a role in carbohydrate metabolism . Future studies should investigate the enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.

Comparison with Similar Compounds

N-(5-acetyl-4-methylthiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can be compared with other arylamide derivatives, such as:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and potential of arylamide derivatives in scientific research and industry.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-12-17(13(2)22)24-19(20-12)21-18(23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFSYVWOWFJRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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